molecular formula C16H11ClFN3O B2531047 [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone CAS No. 439109-00-9

[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone

Cat. No.: B2531047
CAS No.: 439109-00-9
M. Wt: 315.73
InChI Key: ALQJQTCTWZXIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C16H11ClFN3O and its molecular weight is 315.73. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Methodologies :

    • A catalyst- and solvent-free synthesis approach was developed for the regioselective synthesis of heterocyclic amides from N-acylation. This method involves a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting an efficient pathway for creating similar compounds (Moreno-Fuquen et al., 2019).
  • Crystal Structure and Antitumor Activity :

    • The crystal structure and antitumor activities of similar compounds have been studied, indicating distinct inhibition on the proliferation of various cancer cell lines. This suggests the potential application of the compound in oncological research (Zhi-hua Tang & Fu, 2018).
  • Isostructural Synthesis :

    • The compound has been involved in the synthesis of isostructural materials, where the molecule is essentially planar apart from one of the fluorophenyl groups. This finding is significant for understanding the structural and conformational properties of such compounds (Kariuki et al., 2021).
  • DFT Calculations and Theoretical Studies :

    • Theoretical studies, including density functional theory (DFT) calculations, have been carried out on similar compounds to understand the prototropy process and molecular interactions. This theoretical perspective is essential for predicting and analyzing the reactivity and stability of such compounds in various chemical environments (Moreno-Fuquen et al., 2019).
  • Antimicrobial Properties :

    • Compounds with structural similarities have been evaluated for their antimicrobial activity against human pathogenic bacteria, indicating the potential use of such compounds in pharmaceutical and biomedical applications (Nagaraj, Srinivas & Rao, 2018).

The specific compound, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone, has not been directly studied in the papers referenced, but the methodologies, structural analyses, and properties of structurally related compounds provide insight into potential research applications and properties that might be expected for this compound as well. The structural similarities suggest that it might exhibit similar chemical behavior, offering a starting point for more targeted research in fields such as drug design, materials science, and chemical synthesis.

Properties

IUPAC Name

[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c1-10-2-4-11(5-3-10)16(22)15-9-21(20-19-15)12-6-7-14(18)13(17)8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQJQTCTWZXIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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